
4-Methylene-2-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylene-2-phenyl-1,3-dioxolane is a cyclic ketene acetal known for its utility in radical ring-opening polymerization. This compound is characterized by its unique structure, which includes a methylene group and a phenyl group attached to a dioxolane ring. It has garnered significant interest in the field of polymer chemistry due to its ability to confer tunable degradability to polymers .
Métodos De Preparación
The synthesis of 4-Methylene-2-phenyl-1,3-dioxolane involves the reaction of acetal halides with appropriate reagents under controlled conditions. One efficient method reported involves the use of three different acetal halides, which are thoroughly characterized by NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry . The reaction conditions typically include the use of solvents like toluene and temperatures around 90°C . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
4-Methylene-2-phenyl-1,3-dioxolane undergoes various chemical reactions, primarily radical ring-opening polymerization. This reaction is facilitated by the presence of a carbon-carbon double bond in the cyclic ketene acetal, which allows for the formation of a ring-retained radical. Common reagents used in these reactions include nitroxide-mediated polymerization initiators and methyl methacrylate as the principal monomer . The major products formed from these reactions are well-defined, degradable PMMA-rich copolymers .
Aplicaciones Científicas De Investigación
4-Methylene-2-phenyl-1,3-dioxolane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 4-Methylene-2-phenyl-1,3-dioxolane exerts its effects involves radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process provides a degradable ester linkage in the polymer backbone . The molecular targets and pathways involved include the stabilization of the radical by the phenyl group, which promotes the ring-opening reaction .
Comparación Con Compuestos Similares
4-Methylene-2-phenyl-1,3-dioxolane can be compared with other cyclic ketene acetals such as:
2-Methylene-1,3-dioxepane (MDO): Known for its seven-membered ring structure and high ring strain, which promotes ring-opening.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): Produces benzylic ring-opened radicals, similar to this compound.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL): Another cyclic ketene acetal used in the synthesis of degradable polymers.
The uniqueness of this compound lies in its ability to produce well-defined, degradable PMMA-rich copolymers with controlled properties, making it highly valuable in various applications .
Propiedades
Número CAS |
4362-26-9 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
4-methylidene-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
Clave InChI |
DKJGMYUTRFLGBJ-UHFFFAOYSA-N |
SMILES canónico |
C=C1COC(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)

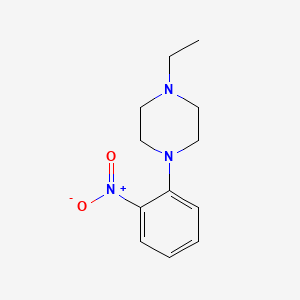
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
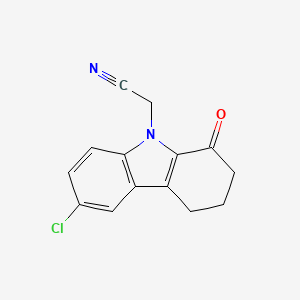

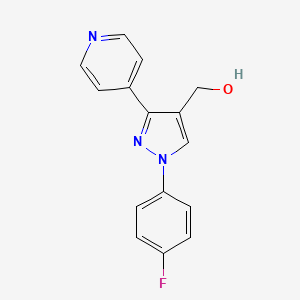
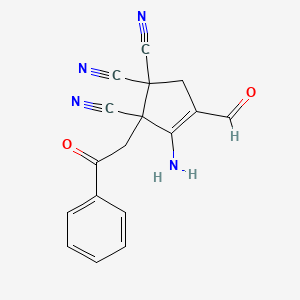
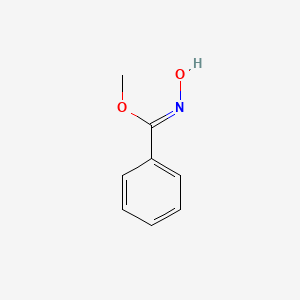

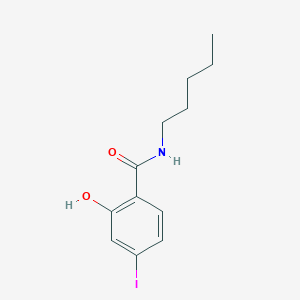
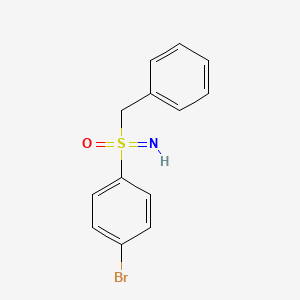

![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
